methyl 4-iodo-1H-pyrazole-3-carboxylate
Description
Significance of Iodo-Substituted Heterocycles in Synthetic Strategy
Iodo-substituted heterocycles are particularly prized in synthetic organic chemistry due to the unique properties of the iodine atom. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-substituted compounds highly reactive and versatile intermediates. acs.org This reactivity is especially advantageous in cross-coupling reactions, which are fundamental transformations for constructing complex molecular architectures. researchgate.netfrontiersin.org
The utility of iodo-substituted heterocycles is prominent in transition-metal-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. frontiersin.orgresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and complex molecules that are often inaccessible through other methods. frontiersin.org The relatively large size and high polarizability of the iodine atom facilitate oxidative addition to the metal catalyst, which is a critical step in these catalytic cycles. researchgate.net Furthermore, the selective introduction of an iodine atom onto a heterocyclic ring provides a strategic handle for regioselective functionalization, allowing chemists to build molecular complexity with a high degree of control. acs.org The development of new iodination methods continues to expand the toolkit for synthetic chemists, providing access to a broader range of iodo-heterocyclic building blocks. acs.org
Overview of Pyrazole (B372694) Core Structure in Medicinal and Materials Science Contexts
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in both medicinal chemistry and materials science. researchgate.netnih.govnih.gov Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent appearance in biologically active compounds and functional materials. researchgate.netnih.gov
In medicinal chemistry, the pyrazole core is a component of numerous drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. nih.govnih.govglobalresearchonline.net The structural versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's pharmacological profile. nih.govnih.gov Notable drugs containing the pyrazole moiety include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org
In the realm of materials science, pyrazole derivatives have been investigated for their applications in the design of new materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.netarkat-usa.org The electronic properties of the pyrazole ring can be modulated through substitution, making it a useful component in the development of materials with tailored optical and electronic characteristics. rsc.org
Research Trajectories of Methyl 4-Iodo-1H-pyrazole-3-carboxylate as a Molecular Scaffold
This compound has emerged as a key molecular scaffold in synthetic chemistry, serving as a versatile starting material for the creation of more complex pyrazole derivatives. Its structure incorporates several key features: the reactive iodo group at the 4-position, a methyl ester at the 3-position, and an unsubstituted nitrogen at the 1-position, which can be further functionalized.
This compound is a valuable intermediate for synthesizing a variety of substituted pyrazoles through cross-coupling reactions at the iodo-position. researchgate.net For instance, Sonogashira coupling can be employed to introduce alkyne functionalities, while Suzuki coupling allows for the formation of biaryl structures. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, further expanding the synthetic possibilities. sigmaaldrich.com
The synthesis of this compound itself can be achieved through various routes, often involving the iodination of a corresponding pyrazole precursor. researchgate.net The table below summarizes some of the key chemical data for this compound.
Table 1: Chemical Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 136944-79-1 chemcd.com |
| Molecular Formula | C5H5IN2O2 chemcd.com |
| Molecular Weight | 252.01 g/mol |
| Physical Form | Powder or crystals sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
The strategic placement of the iodo and ester functional groups makes this molecule a powerful tool for building libraries of diverse pyrazole-containing compounds for screening in drug discovery and materials science research. The ability to selectively modify different parts of the molecule allows for a systematic exploration of structure-activity relationships.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-iodo-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVNKQJWKJVSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568619 | |
| Record name | Methyl 4-iodo-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136944-79-1 | |
| Record name | Methyl 4-iodo-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-iodo-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 4 Iodo 1h Pyrazole 3 Carboxylate
Classical Synthetic Routes to 4-Iodopyrazoles
Traditional methods for the synthesis of 4-iodopyrazoles have primarily relied on direct electrophilic iodination of a pre-formed pyrazole (B372694) ring. The regioselectivity of this reaction is a key consideration, as is the choice of iodinating agent and reaction conditions.
Electrophilic Iodination Approaches
Electrophilic iodination is a fundamental method for introducing an iodine atom onto the pyrazole core. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density. A variety of iodinating agents and systems have been employed to achieve this transformation. mdpi.com
Common reagents for this purpose include molecular iodine (I₂) in the presence of an oxidizing agent or a base. For instance, the combination of iodine and nitric acid or hydrogen peroxide can generate a more potent electrophilic iodine species in situ. researchgate.net Systems such as I₂/HIO₃ in a mixture of acetic acid and carbon tetrachloride have been shown to be effective for the iodination of a wide range of pyrazoles. mdpi.com Another approach involves the use of N-iodosuccinimide (NIS) in an acidic medium like sulfuric acid or trifluoroacetic acid. mdpi.com
The reaction of pyrazoles with N-halosuccinimides (NXS), including NIS, in solvents like carbon tetrachloride or water can produce 4-halopyrazoles in excellent yields under mild conditions without the need for catalysts. researchgate.net A patent describes the synthesis of 1-methyl-4-iodopyrazole from 1-methylpyrazole (B151067) using iodine as the iodinating agent in the presence of an oxidant. google.com This method promotes the forward reaction by consuming the hydrogen iodide byproduct. google.com
A study on the trifluoroperacetic acid-mediated electrophilic iodination of various pyrazole substrates resulted in the formation of polyiodo pyrazole compounds, highlighting the power of this methodology. rsc.orgumn.edu The choice of the iodinating system can be critical for achieving high yields and selectivity, as summarized in the table below.
| Iodinating System | Substrate Example | Product | Yield (%) | Reference |
| I₂ / H₂O₂ | Pyrazole | 4-Iodopyrazole (B32481) | Good to Excellent | researchgate.net |
| I₂ / NaI / K₂CO₃ | Pyrazoles with donor groups | 4-Iodopyrazoles | 75-90 | mdpi.com |
| N-Iodosuccinimide (NIS) / H₂SO₄ | Pyrazole | 4-Iodopyrazole | - | mdpi.com |
| I₂ / Oxidant | 1-Methylpyrazole | 1-Methyl-4-iodopyrazole | 86 | google.com |
| I₂ / CAN | 1-Aryl-3-CF₃-1H-pyrazoles | 4-Iodo-1-aryl-3-CF₃-1H-pyrazoles | - | researchgate.net |
Regioselective Synthesis Strategies
Achieving regioselectivity is paramount in the synthesis of substituted pyrazoles. For 4-iodopyrazoles, this means selectively introducing the iodine atom at the C4 position, avoiding substitution at other positions like C3, C5, or the N1-position. The inherent electronic properties of the pyrazole ring favor electrophilic substitution at C4. However, the substituents already present on the ring can influence this selectivity.
For instance, the synthesis of methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate starts from a pyrazole that is already substituted at the N1 and C3 positions. The directing effects of the methyl group at N1 and the carboxylate group at C3 further guide the incoming electrophile to the C4 position.
Strategies to control regioselectivity often involve a multi-step process where the pyrazole ring is first constructed, followed by a selective iodination step. A review of synthetic methodologies for 4-iodopyrazoles highlights their importance as precursors for highly functionalized molecules. researchgate.net One-pot condensation reactions of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines have been developed to prepare highly functionalized phenylaminopyrazoles, where the substitution pattern is carefully controlled by the choice of starting materials and reaction conditions. nih.gov Furthermore, the synthesis of C3-hydroxyarylated pyrazoles has been achieved with high regioselectivity through the reaction of pyrazole N-oxides with arynes, a method that does not require blocking groups at the C4 and C5 positions. nih.gov
In cases where direct iodination might lead to mixtures of isomers, alternative strategies such as halogen-dance reactions or metal-halogen exchange followed by quenching with an iodine source can be employed, although these are more common for introducing iodine at other positions. For the synthesis of 4-iodopyrazoles, direct electrophilic iodination remains the most straightforward and widely used regioselective approach.
Modern Synthetic Protocols and Enhancements
Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and versatile methods for the synthesis of pyrazole derivatives, including methyl 4-iodo-1H-pyrazole-3-carboxylate. These modern protocols often offer advantages over classical methods in terms of reaction times, yields, safety, and environmental impact.
Transition Metal-Catalyzed Iodination Methods
The influence of iodide in transition metal-catalyzed reactions is a broad area of study, with iodide ions potentially affecting multiple steps in a catalytic cycle, including oxidative addition and reductive elimination. rsc.org Copper-catalyzed methods have also been reported for the synthesis of functionalized pyrazoles. nih.gov While not a direct iodination method, these catalytic processes are integral to building the complex pyrazole scaffolds onto which an iodine atom can be subsequently introduced.
| Catalyst/Mediator | Reaction Type | Product Type | Reference |
| Au(I) / Iodine | Cyclization | 6-Iodopyrazolo[1,5-a]pyridines | nih.gov |
| CuI | Electrophilic Cyclization | 4-Substituted Pyrazoles | nih.gov |
Green Chemistry Approaches in Pyrazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of pyrazoles. nih.gov This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. nih.govacs.org
A significant development in this area is the use of water as a reaction medium. thieme-connect.com A green protocol for the regioselective 4-iodination of pyrazoles has been developed using just 0.5 equivalents of iodine and 0.6 equivalents of hydrogen peroxide in water, with water being the only byproduct. researchgate.net This method has proven successful for a variety of substituted pyrazoles, providing the corresponding 4-iodopyrazole products in good to excellent yields. researchgate.net Another "on water" method for synthesizing pyrazole-3-carboxylate derivatives utilizes semicarbazide (B1199961) hydrochloride as a less toxic alternative to hydrazine (B178648), avoiding the need for toxic solvents and extensive purification. rsc.org
These green approaches not only reduce the environmental footprint of the synthesis but can also offer advantages in terms of safety and cost-effectiveness. nih.gov
Microwave-Assisted and Flow Chemistry Techniques
To accelerate reaction rates and improve yields, modern enabling technologies like microwave irradiation and continuous flow chemistry have been applied to pyrazole synthesis.
Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times for pyrazole synthesis compared to conventional heating methods. tandfonline.comnih.govrsc.org This technique allows for rapid heating of the reaction mixture, often leading to cleaner reactions and higher yields in a fraction of the time. nih.gov The synthesis of various pyrazole derivatives, including those with potential biological activity, has been successfully achieved using microwave irradiation, often in solvent-free conditions or with green solvents. tandfonline.comdergipark.org.tr
Continuous flow chemistry offers several advantages for the synthesis of pyrazoles, including enhanced safety, better process control, and easier scalability. mdpi.comgalchimia.com Flow systems allow for reactions to be performed at elevated temperatures and pressures, which can dramatically reduce reaction times. nih.gov This is particularly beneficial for handling hazardous intermediates, such as diazo compounds, which can be generated and consumed in situ in small quantities, minimizing risks. mdpi.com Various substituted pyrazoles have been synthesized efficiently using flow chemistry, sometimes in a telescoped fashion where multiple reaction steps are performed sequentially in the flow reactor without isolating intermediates. nih.govrsc.org
| Technique | Key Advantages | Application Example | Reference |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, eco-friendly | Synthesis of various pyrazole analogues | tandfonline.comrsc.orgdergipark.org.tr |
| Continuous Flow Chemistry | Enhanced safety, scalability, process control | Synthesis of 3,5-disubstituted and highly functionalized pyrazoles | mdpi.comgalchimia.comnih.govrsc.org |
Precursor Design and Optimization for Efficient Synthesis
The efficient synthesis of this compound fundamentally relies on the design and accessibility of its immediate, non-iodinated precursor, methyl 1H-pyrazole-3-carboxylate. The general and widely adopted strategy for constructing the pyrazole core itself involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative. nih.govnih.gov
Once the core pyrazole ester is obtained, the critical step is the regioselective iodination at the 4-position of the pyrazole ring. Electrophilic substitution on the pyrazole ring typically and preferentially occurs at this C4 position due to its high electron density. arkat-usa.org The most common and direct approach is the treatment of the precursor, methyl 1H-pyrazole-3-carboxylate, with an electrophilic iodine source.
Optimization of this iodination reaction is crucial for maximizing yield and purity. Key parameters that are manipulated include the choice of iodinating agent, the solvent, reaction temperature, and the use of an activating agent or catalyst. Common iodinating systems include molecular iodine (I₂) paired with an oxidizing agent. The oxidant's role is to remove the hydrogen iodide (HI) byproduct, which can participate in a reversible reaction, thereby driving the equilibrium towards the desired product. google.com Oxidants such as hydrogen peroxide, ceric ammonium (B1175870) nitrate (B79036) (CAN), or iodic acid are frequently employed. google.comnih.govacs.org
A patent for the synthesis of the related compound 1-methyl-4-iodopyrazole highlights the effectiveness of using iodine with an oxidant, which improves reaction rates and product yields, making the process more cost-effective. google.com The reaction conditions are finely tuned, with temperatures often ranging from 40°C to 100°C and reaction times from 1 to 12 hours. google.com The molar ratios of the pyrazole precursor to iodine and the oxidant are also critical variables in optimizing the synthesis. google.com
In some strategies, protecting the pyrazole nitrogen (N-H) with a suitable group, such as a Boc-anhydride or an ethoxyethyl group, can be employed. arkat-usa.org While not always essential for C4-iodination, this can prevent potential side reactions and improve solubility and handling characteristics during synthesis and purification.
Table 1: Research Findings on Iodination of Pyrazole Scaffolds
| Precursor Type | Iodinating System | Key Optimization Findings | Reference |
|---|---|---|---|
| 1-Aryl-3-CF3-1H-pyrazoles | I₂ / Ceric Ammonium Nitrate (CAN) | Highly regioselective for the C4-position. Reaction proceeds efficiently under mild conditions. | nih.gov |
| 1-Methylpyrazole | I₂ / Hydrogen Peroxide (H₂O₂) | The oxidant removes HI, driving the reaction forward and improving yield. Optimal temperature is 70-100°C. | google.com |
| N-H or N-benzylpyrazoles | I₂ / CAN | A mild and efficient method for preparing 4-iodopyrazoles, even with electron-withdrawing groups. | researchgate.net |
| 3-Iodo-1H-pyrazole derivatives | Ethyl vinyl ether / TFA | Used for N-H protection prior to further functionalization, ensuring selectivity in subsequent reaction steps. | arkat-usa.org |
Purification and Isolation Methodologies for Research Scale
Following the synthesis, the isolation and purification of this compound from the reaction mixture are critical to obtain a product of high purity suitable for further research. At a research scale, several standard and effective methodologies are employed.
Crystallization and Recrystallization: This is often the first and most straightforward method for purification. After the reaction, adjusting the pH of the mixture, typically to a neutral range (pH 6-8), can induce the precipitation of the crude product, which can then be collected by filtration. google.com Subsequent recrystallization from a suitable solvent or solvent system is used to enhance purity. The choice of solvent is determined by the solubility profile of the compound; common solvents for pyrazole derivatives include ethanol-water mixtures, ethyl acetate (B1210297), and hexane. researchgate.net For instance, a related compound, ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate, has been successfully recrystallized from a hexane-ethyl acetate mixture. arkat-usa.org
Column Chromatography: When recrystallization is insufficient to remove all impurities, column chromatography is the method of choice.
Normal-Phase Chromatography: Silica (B1680970) gel is the most common stationary phase. However, because pyrazoles possess basic nitrogen atoms, they can sometimes adhere strongly to the acidic silica gel, leading to poor recovery and streaking on the column. To mitigate this, the silica gel can be deactivated by pre-treating it with a base like triethylamine (B128534) or by using a mobile phase containing a small amount of ammonia (B1221849) in methanol. researchgate.net Alternatively, a less acidic stationary phase like neutral alumina (B75360) can be used. acs.org
Reversed-Phase Chromatography: For more polar pyrazole derivatives, reversed-phase chromatography using a C18-functionalized silica stationary phase can be effective. researchgate.net Elution is typically performed with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net
Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the pyrazole, transferring it to the aqueous layer as a salt. Impurities that are not basic remain in the organic layer. The aqueous layer is then separated, basified to deprotonate the pyrazole, and the pure product is extracted back into an organic solvent. A more advanced version of this involves forming a stable acid addition salt with an inorganic or organic acid, which can then be isolated by crystallization. google.comgoogle.com
Table 2: Common Purification Techniques for Pyrazole Derivatives
| Methodology | Description | Common Solvents/Reagents | Reference |
|---|---|---|---|
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Ethanol/water, Ethyl acetate, Hexane | researchgate.net |
| Column Chromatography (Normal Phase) | Separation based on polarity using a polar stationary phase. | Silica gel (may require deactivation with triethylamine), Alumina, Hexane/Ethyl Acetate eluent | researchgate.netacs.org |
| Column Chromatography (Reversed Phase) | Separation based on polarity using a non-polar stationary phase. | C-18 silica, Acetonitrile/Water eluent | researchgate.net |
| Acid Addition Salt Formation | The pyrazole is reacted with an acid to form a salt, which is then crystallized and isolated. | Inorganic mineral acids (e.g., HCl) or organic acids. | google.comgoogle.com |
Reactivity and Transformation Studies of Methyl 4 Iodo 1h Pyrazole 3 Carboxylate
Exploration of the Pyrazole (B372694) Nitrogen Reactivity
The presence of two nitrogen atoms in the pyrazole ring, a mildly acidic N-H proton, and the potential for tautomerism presents both challenges and opportunities for selective functionalization. The electronic environment of the ring, influenced by the electron-withdrawing carboxylate group and the iodo substituent, plays a significant role in directing the outcome of reactions at the nitrogen centers.
The N-H bond of the pyrazole ring can be readily substituted through alkylation or arylation, a crucial step for modifying the compound's properties and for creating diverse molecular architectures. The alkylation of pyrazoles typically proceeds under basic conditions to deprotonate the nitrogen, followed by the addition of an alkylating agent like an alkyl halide. semanticscholar.org For unsymmetrical pyrazoles such as methyl 4-iodo-1H-pyrazole-3-carboxylate, this reaction can lead to a mixture of N-1 and N-2 isomers.
Systematic studies on 3-substituted pyrazoles have demonstrated that regioselective N-1 alkylation and arylation can be achieved using a K2CO3-DMSO system. researchgate.net The regioselectivity is often governed by steric and electronic factors. Alternative methods, including Michael additions, Mitsunobu reactions, and transition metal-catalyzed processes, have also been developed to control the site of substitution. semanticscholar.orgresearchgate.net For instance, palladium-catalyzed C-N cross-coupling reactions, famously the Buchwald-Hartwig amination, provide a powerful route for the N-arylation of pyrazoles. mit.edunih.gov These reactions often require specialized ligand systems to achieve high efficiency, especially with heterocyclic substrates. mit.edu Copper-catalyzed N-arylation, a variant of the Ullmann reaction, offers another effective method, sometimes under ligand-free conditions, for coupling pyrazoles with aryl halides. researchgate.net
Table 1: General Conditions for N-Alkylation and N-Arylation of Pyrazoles This table presents generalized conditions and is not exhaustive of all possible methods.
| Reaction Type | Typical Reagents | Catalyst/Base | General Conditions | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halides (R-X) | Bases (e.g., K₂CO₃, NaH, NaHCO₃) | Solvent (e.g., DMSO, DMF), often heated | researchgate.netgoogle.com |
| N-Alkylation (Acid-Catalyzed) | Trichloroacetimidates | Brønsted Acid (e.g., CSA) | Benzylic, phenethyl, and benzhydryl groups can be introduced | semanticscholar.org |
| N-Arylation (Buchwald-Hartwig) | Aryl Halides (Ar-X) | Palladium Precatalyst & Ligand (e.g., AdBrettPhos) | Base (e.g., K₃PO₄), Solvent (e.g., Dioxane) | mit.edu |
| N-Arylation (Ullmann-type) | Aryl Iodides (Ar-I) | Copper Catalyst (e.g., Cu₂O, CuI) | Base (e.g., Cs₂CO₃), often high temperatures | researchgate.net |
For unsymmetrical pyrazoles, achieving site-selectivity in N-functionalization is paramount. In the case of this compound, the substituents at positions 3 and 4 create a distinct electronic and steric environment that influences which nitrogen atom is more reactive. The N-1 position is adjacent to the unsubstituted C-5 carbon, while the N-2 position is situated between the two substituted carbons (C-3 and C-4).
Theoretical and experimental studies suggest that the regioselectivity of N-alkylation is a complex interplay between the nature of the electrophile, the base, the solvent, and the pyrazole substituents. researchgate.net For many 3-substituted pyrazoles, alkylation under basic conditions preferentially yields the N-1 substituted product, which is often explained by steric hindrance; the electrophile approaches the less sterically encumbered nitrogen atom. researchgate.net DFT calculations have been used to justify the observed regioselectivity in many cases. researchgate.net The development of protecting groups, such as the N-ethoxyethyl (EtOEt) group, has also been a key strategy. This group can be introduced and later removed, but its migration between the two nitrogen atoms under acidic conditions has been noted, highlighting the delicate balance controlling isomer formation. arkat-usa.org
The selective synthesis of N-1 substituted pyrazoles is critical as the different isomers can exhibit vastly different biological activities and chemical properties. researchgate.net Therefore, developing robust protocols that consistently favor functionalization at the N-1 position is a significant goal in synthetic chemistry.
Investigations into the Reactivity of the Iodo Substituent
The carbon-iodine bond at the C-4 position is a key site for synthetic elaboration, primarily through metal-catalyzed cross-coupling reactions. The high reactivity of aryl and heteroaryl iodides compared to their bromine or chlorine counterparts makes this compound an excellent substrate for these transformations. wikipedia.org
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-4 position of the pyrazole ring.
Suzuki-Miyaura Coupling: This reaction couples the iodopyrazole with an organoboron reagent (e.g., a boronic acid or ester) and is widely used due to the stability and low toxicity of the boron compounds. nih.gov The reaction has been successfully applied to 4-iodopyrazole (B32481) derivatives to introduce aryl and heteroaryl groups. nih.govrsc.org For example, 1-aryl-3-CF3-4-iodopyrazoles have been coupled with phenylboronic acid using a Pd(PPh₃)₄ catalyst to yield the corresponding 4-phenylpyrazole. nih.gov The choice of catalyst, ligand, and base is crucial, especially when dealing with unprotected N-H pyrazoles, which can inhibit the catalyst. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between the iodopyrazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org It is an efficient method for synthesizing alkynylpyrazoles. The reaction is typically run under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgorganic-chemistry.org Studies on N-protected 3-iodopyrazole derivatives have demonstrated the utility of this reaction for creating precursors to other heterocyclic systems. arkat-usa.orgresearchgate.net Similar reactivity is expected for 4-iodopyrazoles, allowing for the introduction of various acetylenic moieties. nih.gov
Stille Coupling: The Stille reaction involves the coupling of the iodopyrazole with an organotin compound. wikipedia.org While effective, the toxicity of the organostannane reagents has made it less favored than the Suzuki coupling in many applications. The reaction mechanism is well-understood and proceeds through the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Other Couplings: The iodo substituent also participates in other coupling reactions. For example, CuI-catalyzed coupling with alcohols has been used to synthesize 4-alkoxypyrazoles from 4-iodopyrazoles, demonstrating a method for C-O bond formation. nih.govmdpi.com
Table 2: Examples of Cross-Coupling Reactions on Iodopyrazole Scaffolds
| Coupling Reaction | Coupling Partner | Catalytic System (Example) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 4-Aryl/Heteroaryl-pyrazole | nih.gov |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | 4-Alkynyl-pyrazole | nih.gov |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-Substituted-pyrazole | wikipedia.org |
| Ullmann-type (C-O) | Alcohol (R-OH) | CuI / Ligand (e.g., Phenanthroline) / Base (t-BuOK) | 4-Alkoxy-pyrazole | nih.gov |
The mechanism for palladium-catalyzed cross-coupling reactions is generally accepted to involve a three-step catalytic cycle. wikipedia.orgnih.gov
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, and the high reactivity of the C-I bond facilitates this process. nih.gov
Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in Suzuki coupling or the stannane (B1208499) in Stille coupling) is transferred to the Pd(II) complex, displacing the iodide. The mechanism of this step can be complex, and for the Suzuki reaction, it is believed to involve the formation of a boronate species that facilitates the transfer. nih.govnih.gov
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. nih.gov
For Sonogashira coupling, a second, copper-based cycle is also involved. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-iodopyrazole complex, transferring the alkynyl group to the palladium ahead of the reductive elimination step. wikipedia.org Mechanistic investigations have shown that unprotected N-H groups on azole heterocycles like pyrazole can interfere with the catalytic cycle, potentially by coordinating to the palladium center, which can inhibit the reaction. nih.gov
The success of a cross-coupling reaction is often highly dependent on the choice of ligand coordinated to the palladium catalyst. The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the individual steps of the catalytic cycle. nih.gov For challenging couplings, particularly with heteroaromatic substrates, the development of specialized ligands has been crucial.
Key trends in ligand design include:
Steric Bulk: Bulky ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos, SPhos, DavePhos), promote the formation of monoligated L₁Pd(0) species. nih.gov These 12-electron complexes are highly reactive and are considered the active catalytic species in many cross-coupling reactions, accelerating the oxidative addition step. mit.edunih.gov
Electron-Donating Properties: Electron-rich phosphine (B1218219) ligands increase the electron density on the palladium center, which promotes the oxidative addition step and can stabilize the resulting Pd(II) complex. mit.edu
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a robust class of ligands for cross-coupling reactions. They form strong sigma bonds with the palladium center, creating highly stable and active catalysts suitable for a wide range of transformations. nih.gov
For the Suzuki-Miyaura coupling of unprotected azoles, bulky biarylphosphine ligands like XPhos and SPhos have been shown to be superior, enabling reactions under milder conditions and preventing catalyst inhibition. rsc.orgnih.gov Similarly, for C-N coupling reactions to form N-arylpyrazoles, sterically demanding biaryl dialkylphosphine ligands such as AdBrettPhos are highly effective. mit.edu In some copper-catalyzed systems, phenanthroline-based ligands have been used to improve reaction yields and rates, although efficient ligand-free systems have also been developed. researchgate.netnih.gov
Nucleophilic Aromatic Substitution (SNAr) Pathways
The carbon-iodine bond at the C4 position of the pyrazole ring is a prime site for nucleophilic substitution reactions. The electron-withdrawing nature of the pyrazole ring and the adjacent methyl ester group activates the C-I bond towards nucleophilic attack, facilitating a range of synthetically useful transformations.
Prominent among these are metal-catalyzed cross-coupling reactions that proceed via mechanisms related to nucleophilic substitution. The Ullmann condensation, a classic copper-catalyzed reaction, enables the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. For instance, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols has been successfully achieved using a copper(I) iodide (CuI) catalyst. nih.gov Optimal conditions for these C-O coupling reactions often involve microwave irradiation at elevated temperatures in the presence of a base like potassium t-butoxide and a stabilizing ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline. nih.gov Similarly, the Ullmann-type coupling of aryl iodides with amines, catalyzed by copper nanoparticles, provides a pathway to N-arylated products in aqueous media. researchgate.netorganic-chemistry.org
In addition to copper-catalyzed methods, palladium-catalyzed reactions are powerful tools for C-N bond formation. The Buchwald-Hartwig amination, which uses a palladium catalyst with specialized phosphine ligands, allows for the coupling of aryl halides with a wide array of amines, including primary and secondary amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthesis due to its broad substrate scope and high functional group tolerance, effectively replacing harsher classical methods. wikipedia.orgnih.gov The choice of ligand is critical and has evolved through several "generations" to allow for the coupling of virtually any amine under increasingly mild conditions. wikipedia.org For 4-iodopyrazoles, these reactions provide a regioselective route to 4-aminopyrazole derivatives. researchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 4-Iodopyrazoles
| Reaction Type | Nucleophile | Catalyst/Reagents | Product Type | Reference(s) |
|---|---|---|---|---|
| Ullmann C-O Coupling | Alcohols | CuI, K-OtBu, Ligand | 4-Alkoxypyrazoles | nih.gov |
| Ullmann C-N Coupling | Amines | Cu(0) Nanoparticles, Base | 4-Aminopyrazoles | researchgate.net |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd(0) catalyst, Phosphine Ligand, Base | 4-Aminopyrazoles | wikipedia.orgorganic-chemistry.org |
Radical Reactions Involving the C-I Bond
The relatively weak C-I bond in this compound makes it a suitable precursor for generating pyrazol-4-yl radicals. Recent advancements in photoredox catalysis have enabled the formation of aryl radicals from unactivated aryl iodides under exceptionally mild conditions, avoiding the use of toxic reagents like tributyltin hydride. researchgate.netrsc.org
Visible-light-mediated photocatalysis, often employing iridium or organic photocatalysts, can initiate a single-electron transfer (SET) to the aryl iodide. rsc.orgacs.org This generates a radical anion that rapidly fragments, releasing an iodide anion and the desired aryl radical. rsc.org The resulting pyrazol-4-yl radical is a highly reactive intermediate that can participate in a variety of transformations.
Key reactions involving such radical intermediates include:
Hydrogen Atom Transfer (HAT): The generated radical can abstract a hydrogen atom from a suitable donor, leading to the corresponding de-iodinated product, methyl 1H-pyrazole-3-carboxylate. This reductive dehalogenation can be achieved using photocatalysis in the presence of a hydrogen donor. rsc.org
Radical Cyclization: If an appropriate tethered group is present on the pyrazole or its N-substituent, the pyrazol-4-yl radical can undergo intramolecular cyclization to form fused heterocyclic systems. researchgate.netmdpi.com Photocatalytic methods have proven effective for initiating such cyclizations. researchgate.net
Intramolecular 1,5-H Transfer: In appropriately substituted N-aryl pyrazoles, the initially formed aryl radical can undergo a 1,5-HAT reaction, translocating the radical center to a different position within the molecule, which can then undergo further cyclization or reaction. rsc.orgresearchgate.net
Table 2: Examples of Photocatalytic Radical Reactions of Aryl Iodides
| Reaction Type | Photocatalyst (Example) | Key Process | Product Type | Reference(s) |
|---|---|---|---|---|
| Reductive Dehalogenation | fac-Ir(ppy)₃ | Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT) | De-iodinated arene | researchgate.netrsc.org |
| Reductive Cyclization | fac-Ir(ppy)₃ | SET, Intramolecular radical addition | Cyclic/fused products | researchgate.netresearchgate.net |
| 1,5-Hydrogen Atom Transfer | fac-Ir(ppy)₃ | SET, 1,5-HAT, Radical cyclization | Fused heterocyclic systems | rsc.orgresearchgate.net |
Beyond dedicated radical reactions, the C-I bond is also readily transformed through palladium-catalyzed cross-coupling reactions like the Heck and Sonogashira reactions. The Heck reaction couples the 4-iodopyrazole with an alkene to form a 4-vinylpyrazole derivative, while the Sonogashira reaction couples it with a terminal alkyne to yield a 4-alkynylpyrazole. thieme-connect.dearkat-usa.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org These reactions are fundamental in synthetic chemistry for constructing carbon-carbon bonds. arkat-usa.orgbeilstein-journals.orgresearchgate.net
Reactivity of the Methyl Ester Group
The methyl ester at the C3 position is another key functional handle, allowing for a variety of subsequent modifications.
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide. nih.govarkat-usa.org This reaction is generally irreversible and proceeds to completion, yielding the carboxylate salt, which can then be acidified to produce the free carboxylic acid. nih.gov Acid-catalyzed hydrolysis involves heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid, in an excess of water to drive the reversible reaction toward the products. nih.govnih.gov
Direct amidation of the methyl ester is a powerful method for creating pyrazole-3-carboxamides. This can be achieved by heating the ester with a primary or secondary amine, sometimes with the aid of a catalyst. Organocatalysts, such as trifluoroethanol, or heterogeneous catalysts like amorphous zirconia have been developed for the direct amidation of unactivated methyl esters. masterorganicchemistry.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HBTU, EDCI) to form the amide bond. organic-chemistry.orgyoutube.com This two-step sequence is often highly efficient and versatile.
The methyl ester group is susceptible to reduction by powerful hydride reagents. The outcome of the reduction can be controlled by the choice of reagent and reaction conditions.
Reduction to Alcohol: Lithium aluminum hydride (LiAlH₄) is a strong reducing agent that will reduce the methyl ester to a primary alcohol, yielding (4-iodo-1H-pyrazol-3-yl)methanol. masterorganicchemistry.comochemacademy.comlibretexts.org The reaction typically proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. masterorganicchemistry.com
Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.comyoutube.com By using one equivalent of DIBAL-H at low temperatures (typically -78 °C), the reaction can be halted after the formation of a stable tetrahedral intermediate, which upon aqueous workup, hydrolyzes to give 4-iodo-1H-pyrazole-3-carbaldehyde. chemistrysteps.comacs.org
The pyrazole ring and the ester group are generally robust and resistant to oxidation under standard conditions.
Table 3: Reduction of the Methyl Ester Group
| Reagent | Product | Key Condition(s) | Reference(s) |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Standard temperature | masterorganicchemistry.comlibretexts.org |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Low temperature (-78 °C) | masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com |
Multi-Component Reactions Incorporating the Pyrazole Core
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly efficient tools in synthetic chemistry. nih.govnih.gov Pyrazole derivatives, including halo-pyrazoles, are valuable building blocks in MCRs for the rapid assembly of complex, biologically active heterocyclic scaffolds. beilstein-journals.orgnih.govrsc.orgacs.org
For example, pyrazole derivatives can participate in cascade reactions to form fused systems. A common MCR involves the reaction of an aldehyde, malononitrile, a β-ketoester, and a hydrazine (B178648) (which can form the pyrazole core in situ). nih.gov These components can assemble into complex structures like pyrano[2,3-c]pyrazoles in a highly atom-economical fashion. nih.gov
Furthermore, the functional handles on this compound allow for its integration into sequential MCR-cross-coupling strategies. For instance, a Sonogashira coupling can be performed on the C-I bond, followed by further transformations in a one-pot sequence to rapidly build molecular diversity. beilstein-journals.org The ability to use halo-pyrazoles in such sequences highlights the compound's utility as a versatile scaffold for combinatorial chemistry and drug discovery. nih.govnih.gov
Applications in Advanced Organic Synthesis
Construction of Complex Heterocyclic Systems
The bifunctional nature of methyl 4-iodo-1H-pyrazole-3-carboxylate makes it an exemplary starting material for synthesizing more elaborate heterocyclic systems. The iodo group serves as a handle for introducing molecular complexity through cross-coupling reactions, while the ester group provides a site for further derivatization or participation in cyclization reactions.
The iodine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which is a foundational step in many annulation strategies to form fused pyrazole (B372694) systems like pyrazolopyridines and pyrazolopyrimidines. mdpi.comrsc.org The general approach involves an initial cross-coupling reaction to install a side chain, which then undergoes an intramolecular cyclization to form a new ring fused to the pyrazole core.
Common cross-coupling reactions employed for this purpose include:
Sonogashira Coupling: Reaction with terminal alkynes introduces an alkynyl substituent. This group is highly versatile and can participate in subsequent cyclizations to form, for example, fused pyridines or isoxazoles. researchgate.net
Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, which can bear other functional groups poised for intramolecular ring closure.
Heck Coupling: Reaction with alkenes can append vinyl groups that can act as dienophiles or participate in other pericyclic reactions.
Buchwald-Hartwig Amination: This reaction introduces an amine-containing side chain, which can cyclize onto the ester group (after conversion to an acid or other derivative) to form fused pyridinones.
The following table summarizes the initial cross-coupling step, a critical gateway to annulation reactions.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Installed Substituent at C4 |
|---|---|---|---|
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base | Alkynyl (-C≡C-R) |
| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base | Aryl/Vinyl (-R) |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand, Base | Alkenyl (-CH=CHR) |
| Buchwald-Hartwig | Amine (R-NH₂) | Pd Catalyst, Ligand, Base | Amino (-NHR) |
While the planar pyrazole core is a common feature in many bioactive molecules, its incorporation into more complex three-dimensional structures like spirocyclic and bridged systems is a growing area of interest. However, the specific use of this compound for the direct synthesis of such architectures is not extensively documented in current scientific literature. The development of synthetic routes from this intermediate to spirocyclic or bridged pyrazoles remains a potential area for future research.
Development of Novel Organometallic Reagents Derived from this compound
The carbon-iodine bond in this compound can be readily converted into a carbon-metal bond, transforming the pyrazole ring from an electrophilic coupling partner into a potent nucleophile. This is most commonly achieved through the formation of a Grignard reagent. arkat-usa.orgresearchgate.net
By reacting an N-protected derivative of the title compound with magnesium metal, a pyrazolylmagnesium halide is formed. arkat-usa.orgadichemistry.com This organometallic intermediate is a powerful synthetic tool that can react with a wide array of electrophiles to forge new carbon-carbon or carbon-heteroatom bonds at the C4 position. The reactivity of this pyrazole-based Grignard reagent is summarized below.
| Electrophile | Initial Product | Final Product (after workup) |
|---|---|---|
| Aldehyde (RCHO) | Alkoxide | Secondary Alcohol |
| Ketone (R₂CO) | Alkoxide | Tertiary Alcohol |
| Ester (RCOOR') | Tertiary Alkoxide (after double addition) | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | Carboxylate salt | Carboxylic Acid |
| Epoxide | Alkoxide | Alcohol |
This transformation significantly broadens the synthetic utility of the parent molecule, enabling derivatization pathways that are complementary to those offered by transition-metal-catalyzed cross-coupling. masterorganicchemistry.com
Role as a Key Intermediate in Divergent Synthesis Strategies
A divergent synthesis strategy aims to generate a library of structurally diverse compounds from a common intermediate. This compound is an exemplary scaffold for such an approach due to its two chemically distinct functional groups that can be manipulated selectively. nih.govthieme.de
The C4-iodo group is a site for diversification via the aforementioned cross-coupling and organometallic reactions. arkat-usa.org Concurrently or sequentially, the C3-methyl ester can undergo a variety of transformations:
Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid, which can be used in amide couplings or other carboxylate-specific reactions.
Reduction: Treatment with reducing agents like lithium aluminum hydride can convert the ester to a primary alcohol, providing a new site for functionalization.
Aminolysis: Direct reaction with amines can form amides, a common functional group in bioactive molecules.
Grignard Addition: Reaction with excess Grignard reagent can lead to the formation of tertiary alcohols at the C3 position. masterorganicchemistry.com
This orthogonality allows synthetic chemists to systematically and efficiently explore the chemical space around the pyrazole core, making it a valuable intermediate in drug discovery and materials science. researchgate.net The divergent pathways are illustrated in the table below.
| Position | Initial Group | Possible Transformations | Resulting Functional Group(s) |
|---|---|---|---|
| C4 | -Iodo | Suzuki Coupling | -Aryl, -Vinyl |
| Sonogashira Coupling | -Alkynyl | ||
| Grignard Formation & Reaction | -C(OH)R₂, -COOH, etc. | ||
| Buchwald-Hartwig Amination | -NHR, -NR₂ | ||
| C3 | -COOCH₃ (Methyl Ester) | Hydrolysis | -COOH (Carboxylic Acid) |
| Reduction | -CH₂OH (Primary Alcohol) | ||
| Aminolysis | -CONH₂ (Amide) |
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. researchgate.netjcsp.org.pk For methyl 4-iodo-1H-pyrazole-3-carboxylate, DFT studies would be essential to understand how the interplay of the pyrazole (B372694) ring, the iodo substituent, and the methyl carboxylate group influences its chemical behavior.
Frontier Molecular Orbital Analysis of Reaction Pathways
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting a molecule's reactivity. researchgate.netjcsp.org.pk For this compound, the distribution and energies of these frontier orbitals would indicate the most likely sites for electrophilic and nucleophilic attack, thereby guiding the prediction of reaction pathways. While specific data is unavailable, studies on related pyrazole-carboxamides have utilized HOMO-LUMO analysis to explain electronic and charge transfer properties. iaea.org
Transition State Modeling for Catalyzed Reactions
Understanding the mechanism of catalyzed reactions involving this pyrazole derivative would require the modeling of transition states. rsc.org This would allow for the calculation of activation energies and the identification of the most favorable reaction pathways, which is crucial for designing efficient synthetic routes. Mechanistic studies on pyrazole synthesis and functionalization highlight the importance of such computational approaches. researchgate.netmdpi.com
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in different environments, such as in solution or in the active site of a protein. nih.govnih.gov These simulations would reveal key intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for understanding its physical properties and potential biological activity. The iodine atom, in particular, suggests the potential for significant halogen bonding interactions. nih.gov
Quantitative Structure-Reactivity Relationships (QSRR) Analysis
Quantitative Structure-Reactivity Relationships (QSRR) studies aim to build mathematical models that correlate the structural features of a molecule with its chemical reactivity. nih.gov For a series of related pyrazole derivatives, including this compound, a QSRR model could predict the reactivity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties.
Advanced Analytical Techniques in Characterization and Reaction Monitoring
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of methyl 4-iodo-1H-pyrazole-3-carboxylate. It provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula with a high degree of confidence, which is critical in distinguishing the target compound from isomers or byproducts with the same nominal mass. nih.gov The molecular formula for this compound is C₅H₅IN₂O₂, with a calculated molecular weight of approximately 252.007 g/mol . chemcd.com
HRMS, typically using electrospray ionization (ESI), can confirm the presence of the [M+H]⁺ or [M+Na]⁺ ions. For instance, studies on similar tert-butyl protected iodopyrazoles have used HRMS to confirm their calculated mass, lending confidence to the assigned structure. arkat-usa.org Beyond confirming the primary structure, HRMS is a powerful technique for impurity profiling. It can detect and identify trace-level impurities, such as unreacted starting materials, regioisomers (e.g., methyl 5-iodo-1H-pyrazole-3-carboxylate), or byproducts from side reactions, which is vital for ensuring the compound's purity for subsequent applications.
Table 1: Representative HRMS Data for Related Pyrazole (B372694) Derivatives
| Compound | Ion Type | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | [M+Na]⁺ | 316.9757 | 316.9757 | arkat-usa.org |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | [M+Na]⁺ | 314.9652 | 314.9653 | researchgate.net |
| (1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazol-4-yl)(phenyl)methanone | [M+H]⁺ | 354.1601 | 354.1601 | nih.gov |
| 3-(4-chlorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | [M+H]⁺ | 409.0772 | 409.0775 | nih.gov |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of this compound. While one-dimensional ¹H and ¹³C NMR provide initial structural information, multi-dimensional techniques are essential for unambiguous assignments, particularly for confirming the regiochemistry. mdpi.com
The synthesis of substituted pyrazoles can often lead to a mixture of regioisomers. mdpi.com For this compound, key isomers would include methyl 5-iodo-1H-pyrazole-3-carboxylate and N-methylated variants. Two-dimensional (2D) NMR experiments are critical for differentiating these structures:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks. For this pyrazole, it would confirm the coupling (or lack thereof) between the pyrazole ring proton (H5) and the N-H proton.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of each carbon atom that has a proton attached.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for regiochemical assignment. It shows correlations between protons and carbons over two to three bonds. For example, a correlation between the methyl ester protons (-OCH₃) and the carbonyl carbon (C=O) as well as the C3 carbon of the pyrazole ring would confirm the carboxylate's position. Crucially, correlations between the pyrazole ring proton (H5) and the C3 and C4 carbons would definitively establish the 4-iodo substitution pattern. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of nuclei. In N-substituted analogs, NOESY can confirm the position of the substituent by showing through-space correlation to a nearby ring proton. mdpi.com
In studies of related 3(5)-substituted NH-pyrazoles, broadened signals in the ¹³C-NMR spectrum at room temperature indicated rapid tautomeric exchange, a phenomenon that can be studied with variable temperature NMR. mdpi.com
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov
This technique would unequivocally confirm the substitution pattern on the pyrazole ring, leaving no doubt about the positions of the iodo and methyl carboxylate groups. Furthermore, it reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H and the carbonyl oxygen, or potential halogen bonding involving the iodine atom. researchgate.netsemanticscholar.org Studies on 4-iodo-1H-pyrazole have revealed a catemeric (chain-like) hydrogen-bonded motif in the solid state, a feature that could also be present in its carboxylated derivative. semanticscholar.orgmdpi.com
Table 2: Example Crystallographic Data for a Related Pyrazole Derivative
| Parameter | Value for 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (Compound 4) | Reference |
|---|---|---|
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 9.348(2) | nih.gov |
| b (Å) | 9.793(2) | nih.gov |
| c (Å) | 16.366(4) | nih.gov |
| α (°) | 87.493(6) | nih.gov |
| β (°) | 87.318(6) | nih.gov |
| γ (°) | 84.676(6) | nih.gov |
Spectroscopic Methods for In Situ Reaction Monitoring (e.g., IR, Raman, UV-Vis)
In situ spectroscopic methods allow for the real-time monitoring of a chemical reaction without the need for sampling and offline analysis. These techniques are invaluable for optimizing reaction conditions (temperature, catalyst loading, reaction time) and for gaining mechanistic insights into the formation of this compound.
Infrared (IR) Spectroscopy: Can be used to track the reaction progress by monitoring the disappearance of reactant-specific vibrational bands (e.g., C=C or C=O stretches of precursors) and the appearance of product-specific bands (e.g., the pyrazole ring vibrations or the N-H stretch). semanticscholar.org In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) has been used to identify reaction intermediates in the synthesis of other heterocyclic compounds. researchgate.net
Raman Spectroscopy: As a complementary technique to IR, Raman is particularly sensitive to non-polar bonds and can be useful for monitoring changes in the C-I bond or the pyrazole ring system. Its ability to use fiber-optic probes makes it well-suited for immersion in reaction vessels.
UV-Vis Spectroscopy: The formation of the pyrazole ring introduces a new chromophore. This change in the electronic structure can be monitored by UV-Vis spectroscopy, tracking the increase in absorbance at a wavelength specific to the pyrazole product.
Research on the one-pot synthesis of pyrazole-based fluorescent sensors has utilized in situ techniques to screen for optimal oxidants and reaction conditions, demonstrating the power of this approach. rsc.org
Chromatographic Techniques for Purity Assessment and Mechanistic Studies (e.g., GC-MS, LC-MS, HPLC)
Chromatographic methods are the cornerstone of purity assessment and are also employed in mechanistic studies by separating and identifying intermediates and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final this compound product. Using a suitable stationary phase (e.g., C18) and mobile phase, it can effectively separate the target compound from starting materials and regioisomers. google.com Chiral HPLC can be used to separate enantiomers if a chiral center is present in a derivative. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of LC with MS provides a powerful analytical tool. It not only separates the components of a reaction mixture but also provides mass information for each component, facilitating their identification. LC-MS studies have been conducted to monitor the conversion of chalcones to pyrazoles, identifying key intermediates along the reaction pathway. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable pyrazole derivatives, GC-MS is an excellent technique for analysis. It has been used to monitor reactions involving di-iodopyrazoles, where it could detect the formation of isomer mixtures, for example, after the migration of a protecting group under acidic conditions. arkat-usa.org
Table 3: Applications of Chromatographic Techniques in Pyrazole Chemistry
| Technique | Application | Example from Literature | Reference |
|---|---|---|---|
| HPLC | Purity analysis of final product, reaction monitoring. | Used to follow the progress of iodination reactions. | google.com |
| LC-MS | Reaction monitoring, identification of intermediates and byproducts. | Monitored the in-situ aromatization of pyrazoline to pyrazole. | rsc.org |
| GC-MS | Analysis of volatile derivatives, detection of isomer mixtures. | Detected migration of protecting groups in di-iodopyrazoles. | arkat-usa.org |
Future Research Directions and Translational Perspectives
Exploration of Methyl 4-Iodo-1H-pyrazole-3-carboxylate in Supramolecular Chemistry
The field of supramolecular chemistry, which focuses on non-covalent interactions to construct complex, functional assemblies, offers a fertile ground for investigating this compound. The presence of both a hydrogen-bonding pyrazole (B372694) core and a halogen-bonding iodine atom within the same molecule presents a unique opportunity for creating sophisticated supramolecular architectures.
The pyrazole moiety itself is a well-known participant in hydrogen bonding, capable of forming various motifs such as dimers, trimers, tetramers, and catemers mdpi.comresearchgate.net. The N-H group can act as a hydrogen bond donor, while the sp2 hybridized nitrogen atom serves as an acceptor. This dual nature allows for the formation of predictable and robust hydrogen-bonded networks.
Concurrently, the iodine atom at the 4-position introduces the potential for halogen bonding, a highly directional and tunable non-covalent interaction where the halogen atom acts as an electrophilic species researchgate.netnih.gov. The strength and directionality of halogen bonds make them a powerful tool in crystal engineering for the rational design of solid-state structures mdpi.com. The interplay and potential competition between hydrogen and halogen bonding in this compound could lead to the formation of novel and complex supramolecular topologies with unique properties.
Future research in this area could focus on co-crystallization studies with a variety of halogen and hydrogen bond acceptors to explore the hierarchy and interplay of these non-covalent interactions. By systematically varying the co-formers, it may be possible to direct the self-assembly process towards specific architectures, such as 1D chains, 2D layers, or even 3D frameworks mdpi.com. The resulting crystalline materials could exhibit interesting properties, such as tunable porosity or host-guest capabilities.
Potential in Materials Science: From Polymer Backbones to Optoelectronic Components
The unique electronic and structural features of this compound make it an attractive candidate for incorporation into advanced materials. Its bifunctional nature, with the iodo and ester groups providing handles for polymerization and functionalization, opens avenues for its use in both polymer chemistry and the development of optoelectronic materials.
In the realm of polymer science, the iodo group can serve as a reactive site for cross-coupling reactions, enabling the integration of the pyrazole unit into polymer backbones. Polypyrazoles are known for their thermal stability and film-forming properties, making them suitable for a range of applications nih.gov. The incorporation of the 4-iodo-pyrazole moiety could impart specific functionalities to the resulting polymers, such as altered solubility, thermal behavior, or the ability to capture and store iodine nih.gov. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, providing a site for further modification or for influencing the polymer's properties through hydrogen bonding.
The potential of pyrazole-containing materials in optoelectronics is also an area ripe for exploration. The pyrazole ring is an electron-rich heterocycle, and its incorporation into conjugated systems can influence the electronic properties of the material. The directional nature of halogen bonding involving the iodine atom could be exploited to control the packing of molecules in the solid state, which is a critical factor in determining the performance of organic electronic devices core.ac.uk. Future research could involve the synthesis of derivatives where the pyrazole core is part of a larger π-conjugated system, and the investigation of their photophysical and electronic properties. The ability to tune the supramolecular organization through halogen bonding could provide a novel strategy for optimizing charge transport and other key parameters in organic semiconductors or light-emitting materials.
Innovative Synthetic Methodologies for Sustainable Production
While the future applications of this compound are promising, their realization will depend on the development of efficient and sustainable methods for its synthesis. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Therefore, a key area of future research will be the development of "green" synthetic methodologies that are more environmentally benign.
Recent advancements in green chemistry offer several promising avenues for the sustainable synthesis of pyrazole derivatives. These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and grinding techniques that minimize or eliminate the need for solvents nih.gov. The development of catalytic systems for the direct C-H iodination of the pyrazole ring would be a significant step towards a more atom-economical synthesis. For instance, the use of iodine in the presence of an oxidizing agent like hydrogen peroxide in water has been reported as a green procedure for the 4-iodination of pyrazoles researchgate.net.
Furthermore, exploring one-pot, multi-component reactions could streamline the synthesis of highly functionalized pyrazoles, reducing the number of synthetic steps and the amount of waste generated. The principles of green chemistry, such as the use of renewable starting materials and the design of reactions with high atom economy, will be crucial in making the production of this compound and its derivatives more sustainable and cost-effective ekb.egmdpi.com.
Development of High-Throughput Screening Compatible Reactions
The exploration of the vast chemical space accessible from this compound can be significantly accelerated through the use of combinatorial chemistry and high-throughput screening (HTS) techniques. This approach involves the rapid synthesis of large libraries of related compounds, which can then be screened for desired properties or biological activities nih.govfiveable.me.
This compound is an ideal scaffold for combinatorial library synthesis due to its multiple points of diversification. The iodo group can be readily transformed into a wide range of other functional groups via transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions researchgate.net. The ester group can be converted into amides, carboxylic acids, or reduced to an alcohol, providing further opportunities for diversification. Additionally, the N-H of the pyrazole ring can be alkylated or arylated.
Future research should focus on adapting these chemical transformations to solid-phase synthesis or other automated platforms compatible with high-throughput workflows mdpi.comnih.govwhiterose.ac.uk. The development of robust and reliable reaction conditions that are amenable to parallel synthesis will be key to generating large and diverse libraries of pyrazole derivatives. These libraries can then be screened for a wide range of applications, from drug discovery to materials science, accelerating the identification of new lead compounds and materials with desired functionalities. The ability to rapidly synthesize and screen a multitude of derivatives will be instrumental in unlocking the full potential of this compound as a versatile chemical building block.
Conclusion
Summary of Key Synthetic and Reactivity Discoveries
Methyl 4-iodo-1H-pyrazole-3-carboxylate has emerged as a pivotal intermediate in organic synthesis. Its preparation, primarily through the cyclization of a β-ketoester with hydrazine (B178648) followed by regioselective iodination, provides a straightforward entry into this versatile building block. The true synthetic power of this compound lies in its rich and predictable reactivity. The C-I bond at the 4-position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki reactions, enabling the facile introduction of a wide range of carbon-based substituents. Furthermore, the pyrazole (B372694) nitrogen and the C3-carboxylate group offer additional sites for modification through N-alkylation/arylation and ester hydrolysis/amidation, respectively. This multi-faceted reactivity allows for the systematic and efficient construction of highly decorated pyrazole libraries.
Outlook on the Continued Academic Relevance of this compound in Chemical Synthesis
The continued academic relevance of this compound in chemical synthesis is firmly secured. As the demand for novel and complex heterocyclic scaffolds in drug discovery, materials science, and agrochemicals continues to grow, the utility of this building block will undoubtedly expand. Future research is likely to focus on the development of more sustainable and efficient synthetic methods for its preparation and its application in novel catalytic transformations. The exploration of its use in the synthesis of biologically active natural products and their analogues, as well as in the construction of functional materials with unique photophysical or electronic properties, will continue to be a vibrant area of investigation. The inherent versatility of this compound ensures its enduring role as a cornerstone for innovation in modern synthetic chemistry.
Q & A
Q. What are the key considerations for synthesizing methyl 4-iodo-1H-pyrazole-3-carboxylate with high purity?
To optimize synthesis, focus on:
- Regioselective iodination : Ensure precise reaction conditions (e.g., iodine source, solvent polarity, temperature) to target the 4-position of the pyrazole ring. Competitive iodination at other positions can occur if stoichiometry or timing is miscalibrated .
- Esterification control : Use anhydrous conditions and catalysts like H₂SO₄ or DCC to minimize hydrolysis of the methyl ester group during synthesis .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or ¹H NMR (e.g., absence of residual starting material at δ 7.5–8.5 ppm) .
Q. How can structural characterization of this compound be performed?
- X-ray crystallography : Use SHELX software for structure refinement. Ensure crystal quality by slow evaporation from DMSO or dichloromethane. Heavy iodine atoms enhance X-ray diffraction contrast .
- Spectroscopic analysis :
- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks with isotopic patterns indicative of iodine (m/z ≈ 297–299) .
Advanced Research Questions
Q. How can computational modeling predict reactivity or tautomerism in this compound?
- Tautomer stability : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can assess the energy difference between 1H- and 2H-pyrazole tautomers. Solvent effects (PCM model) may shift tautomer preference .
- Reactivity prediction : Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites. The iodine atom’s σ-hole (due to its electron-withdrawing effect) enhances susceptibility to Suzuki-Miyaura cross-coupling at the 4-position .
Q. What strategies resolve contradictions in reaction yields during functionalization of this compound?
- Mechanistic analysis : Trace side reactions (e.g., deiodination or ester hydrolysis) using LC-MS. For example, Pd-catalyzed couplings may require strict oxygen-free conditions to prevent catalyst deactivation .
- Design of experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent) systematically to identify yield-limiting factors. Response surface methodology (RSM) can optimize cross-coupling conditions .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., boronic acid adducts) and adjust reaction dynamics .
Q. How is this compound applied in medicinal chemistry?
- Scaffold for kinase inhibitors : The iodine atom serves as a halogen bond donor to ATP-binding pockets (e.g., JAK2 inhibitors). Docking studies (AutoDock Vina) guide structural modifications .
- Proteolysis-targeting chimeras (PROTACs) : The pyrazole core links E3 ligase recruiters and target proteins. Optimize linker length/spacing using SPR binding assays .
- Metabolic stability : Assess microsomal half-life (human liver microsomes) and CYP450 inhibition to prioritize derivatives for in vivo studies .
Methodological Challenges and Solutions
Q. How to address low crystallinity in this compound derivatives?
Q. What analytical techniques differentiate regioisomers in pyrazole derivatives?
- NOESY NMR : Correlate spatial proximity of substituents. For example, irradiation of the methyl ester group (δ 3.8–4.0 ppm) may show NOE effects with adjacent protons .
- X-ray photoelectron spectroscopy (XPS) : Iodine’s 3d₅/₂ binding energy (~619 eV) confirms substitution at the 4-position versus other sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
